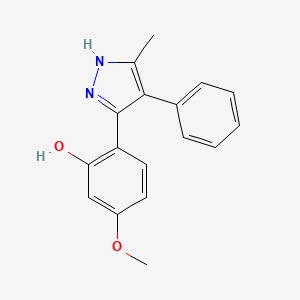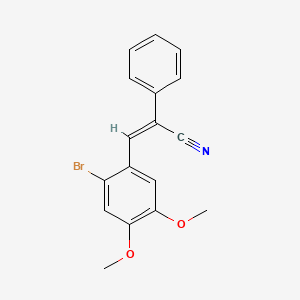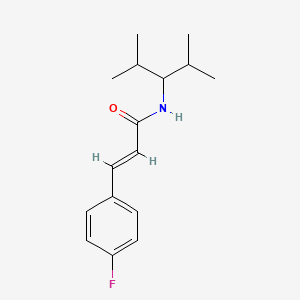
1-cyclooctyl-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclooctyl-4-methyl-1,4-diazepane, also known as COMD, is a heterocyclic organic compound that belongs to the diazepane family. It is a fused seven-membered ring with a nitrogen atom and a methyl group attached to it. COMD has gained attention in the scientific community due to its potential applications in medicinal chemistry, specifically as a scaffold for the development of new drugs.
作用机制
The exact mechanism of action of 1-cyclooctyl-4-methyl-1,4-diazepane is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABAergic activity, 1-cyclooctyl-4-methyl-1,4-diazepane may reduce neuronal excitability and prevent seizures or anxiety.
Biochemical and physiological effects:
1-cyclooctyl-4-methyl-1,4-diazepane has been shown to have a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and muscle relaxant properties. It has also been reported to have sedative effects in animal models. 1-cyclooctyl-4-methyl-1,4-diazepane has a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
One of the main advantages of 1-cyclooctyl-4-methyl-1,4-diazepane is its potential as a scaffold for the development of new drugs. Its unique structure and pharmacological properties make it an attractive starting point for drug discovery efforts. However, one limitation of 1-cyclooctyl-4-methyl-1,4-diazepane is its relatively low potency compared to other anticonvulsant and anxiolytic drugs. This may limit its usefulness as a standalone therapy and require it to be used in combination with other drugs.
未来方向
There are several potential directions for future research on 1-cyclooctyl-4-methyl-1,4-diazepane. One area of interest is the development of more potent derivatives of 1-cyclooctyl-4-methyl-1,4-diazepane that could be used as standalone therapies for neurological disorders. Another direction is the investigation of the role of 1-cyclooctyl-4-methyl-1,4-diazepane in the regulation of other neurotransmitter systems, such as the glutamatergic system. Finally, the use of 1-cyclooctyl-4-methyl-1,4-diazepane as a tool for studying the structure and function of GABA receptors could lead to a better understanding of their role in neurological disorders.
合成方法
The synthesis of 1-cyclooctyl-4-methyl-1,4-diazepane involves the reaction of cyclooctanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield the final product. The yield of 1-cyclooctyl-4-methyl-1,4-diazepane can be improved by using a chiral reducing agent, which leads to the formation of enantiomerically pure compounds.
科学研究应用
1-cyclooctyl-4-methyl-1,4-diazepane has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and anxiety. It has been shown to possess anticonvulsant and anxiolytic properties in animal models, making it a promising candidate for further development as a drug. In addition, 1-cyclooctyl-4-methyl-1,4-diazepane has been studied for its use as a scaffold for the development of new ligands for GABA receptors, which are involved in the regulation of neuronal excitability.
属性
IUPAC Name |
1-cyclooctyl-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-15-10-7-11-16(13-12-15)14-8-5-3-2-4-6-9-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRZSYDKPLFQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

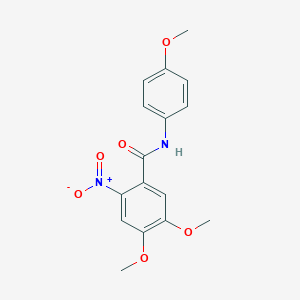
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5745430.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5745438.png)

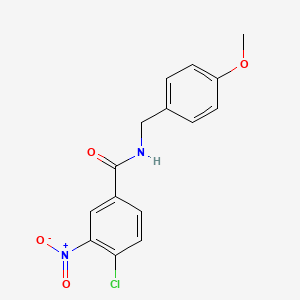
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5745465.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)
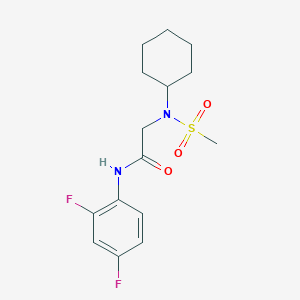
![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)

